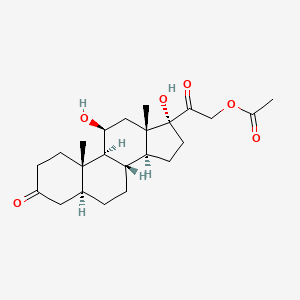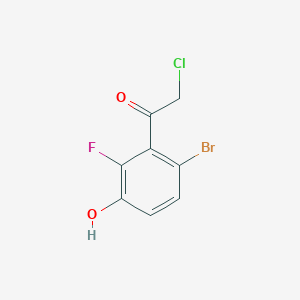
6'-Bromo-2'-fluoro-3'-hydroxyphenacyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a phenacyl chloride backbone. Its distinct chemical structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated phenol derivative, followed by chlorination to introduce the phenacyl chloride moiety. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also essential to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenacyl derivatives, while oxidation and reduction reactions can produce ketones and alcohols, respectively.
Applications De Recherche Scientifique
6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It is utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine, fluorine, and hydroxyl groups allows the compound to form strong interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-6-fluoro-4-hydroxybenzoic acid
- 3,4-Difluorophenylmagnesium bromide
- Phenacyl bromide analogs
Uniqueness
Compared to similar compounds, 6’-Bromo-2’-fluoro-3’-hydroxyphenacyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and interaction profiles. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C8H5BrClFO2 |
|---|---|
Poids moléculaire |
267.48 g/mol |
Nom IUPAC |
1-(6-bromo-2-fluoro-3-hydroxyphenyl)-2-chloroethanone |
InChI |
InChI=1S/C8H5BrClFO2/c9-4-1-2-5(12)8(11)7(4)6(13)3-10/h1-2,12H,3H2 |
Clé InChI |
DTIABMYNPDUFSU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1O)F)C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


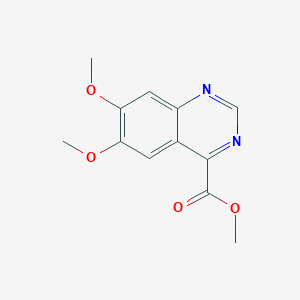
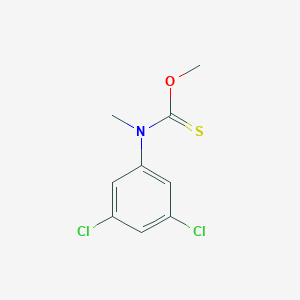
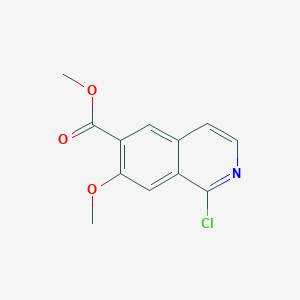
![Isopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719278.png)
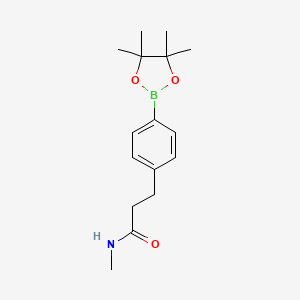


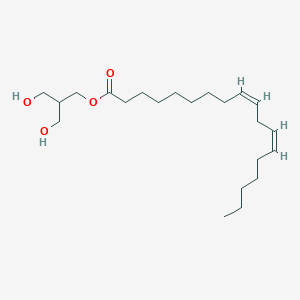
![[2-(3-Bromophenyl)-ethyl]-cyclopropylmethylmethylamine](/img/structure/B13719311.png)
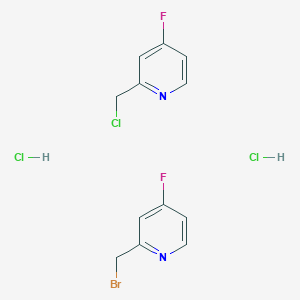
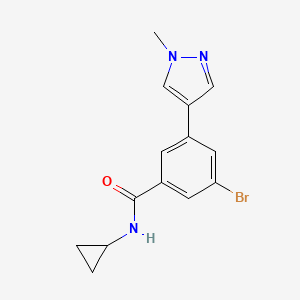
![(5-Bromo-1-cyclohexyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719333.png)
